Molecular weight and formula of (2-Bromo-1-ethoxyethyl)benzene
Molecular weight and formula of (2-Bromo-1-ethoxyethyl)benzene
CAS: 6589-30-6 | Formula: C₁₀H₁₃BrO | Molecular Weight: 229.12 g/mol [1]
Executive Summary
(2-Bromo-1-ethoxyethyl)benzene is a vicinal haloether intermediate widely utilized in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds. Characterized by a benzylic ethoxy group and a terminal alkyl bromide, it serves as a "masked" electrophile. Its reactivity is defined by the high susceptibility of the benzylic position to substitution and the terminal bromide to nucleophilic displacement, making it a critical building block for imidazoles, triazoles, and modified phenethylamine derivatives.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Nomenclature and Identifiers[5]
-
Alternative Names:
-Bromo- -ethoxyethylbenzene; Styrene -bromoethyl ether -
CAS Registry Number: 6589-30-6[4]
-
SMILES: CCOC(CBr)c1ccccc1
Molecular Data Table
| Property | Value | Precision/Notes |
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.12 g/mol | Calculated using IUPAC atomic weights |
| Exact Mass | 228.0150 | Monoisotopic ( |
| Element Composition | C (52.42%), H (5.72%), Br (34.88%), O (6.98%) | Significant Br mass contribution |
| Physical State | Clear to pale yellow liquid | Standard ambient temperature |
| Boiling Point | ~120–125 °C | @ 15 mmHg (Predicted) |
| Density | 1.35 ± 0.05 g/cm³ | Estimated based on haloether analogs |
Synthesis & Reaction Mechanism[6][10][11][12][13]
Primary Synthetic Route: Alkoxybromination of Styrene
The most robust protocol for synthesizing (2-Bromo-1-ethoxyethyl)benzene is the regioselective alkoxybromination of styrene using N-Bromosuccinimide (NBS) in ethanol. This method is preferred over direct bromination (
Protocol Overview:
-
Reagents: Styrene (1.0 eq), NBS (1.1 eq), Absolute Ethanol (Solvent/Nucleophile).
-
Conditions: 0°C to Room Temperature, 2–4 hours.
-
Workup: Quench with aqueous
(to remove residual bromine), extract with diethyl ether, and concentrate.
Mechanistic Pathway (Regioselectivity)
The reaction follows an electrophilic addition mechanism. The regioselectivity is governed by the stability of the intermediate carbocation character.[5]
-
Bromonium Formation: The alkene
-electrons attack the electrophilic bromine (from NBS), forming a cyclic bromonium ion. -
Nucleophilic Attack: Ethanol attacks the bromonium ring.
-
Regiocontrol: Attack occurs exclusively at the benzylic position (C1) . This is because the transition state at the benzylic carbon can sustain a partial positive charge (stabilized by the aromatic ring) much better than the terminal carbon.
-
Stereocontrol: The attack is anti-stereospecific, resulting in a racemic mixture of enantiomers
and if starting from trans-alkenes, though styrene is terminal (creating one chiral center at C1).
-
Figure 1: Mechanistic pathway of styrene alkoxybromination.[6] The regioselectivity is driven by electronic stabilization at the benzylic position.
Analytical Characterization
Validating the identity of (2-Bromo-1-ethoxyethyl)benzene requires analyzing the specific splitting patterns in NMR and the isotopic abundance in Mass Spectrometry.
Nuclear Magnetic Resonance (NMR)
The structure possesses a chiral center at C1, making the C2 protons diastereotopic.
-
¹H NMR (400 MHz, CDCl₃):
- 7.30–7.45 (m, 5H): Aromatic protons.
-
4.45 (dd, 1H,
Hz): Benzylic proton ( ). The chemical shift is deshielded by both the phenyl ring and the oxygen. -
3.40–3.60 (m, 4H): Overlapping signals of the diastereotopic methylene protons (
) and the ethoxy methylene ( ). - 1.25 (t, 3H): Methyl group of the ethoxy chain.
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of one Bromine atom creates a distinct 1:1 doublet for the molecular ion (
and ) due to the natural abundance of (50.7%) and (49.3%). -
Fragmentation:
-
m/z 228/230: Molecular Ion
. -
m/z 149: Loss of Br
. -
m/z 135: Loss of
(Formation of stable oxocarbenium ion). -
m/z 107: Benzylic cation
.
-
Applications in Drug Development
This compound acts as a versatile C2-synthon in medicinal chemistry.
Heterocycle Formation
(2-Bromo-1-ethoxyethyl)benzene is a precursor for 1,2,4-triazoles and imidazoles (e.g., antifungal pharmacophores).
-
Mechanism: The ethoxy group acts as a leaving group under acidic conditions or high heat, while the bromide undergoes nucleophilic substitution.
-
Workflow: Reaction with imidazole followed by acid-catalyzed elimination/cyclization.
Phenethylamine Derivatization
It is used to synthesize
Figure 2: Synthetic utility in pharmaceutical manufacturing.
Safety & Handling
-
Hazards: As an alkyl halide, it is a potential alkylating agent . It is an irritant to skin and eyes and may possess lachrymatory properties.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the haloether linkage.
-
Disposal: Must be disposed of as halogenated organic waste.
References
-
ChemSrc. (2025).[4] (2-bromo-1-ethoxyethyl)benzene - CAS 6589-30-6.[4] Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes: The Mechanism and Regioselectivity. Retrieved from [Link]
-
PubChem. (2025).[7][8] (2-Bromo-1-methoxyethyl)benzene (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1-bromo-2-(2-bromo-1-ethoxyethyl)benzene | 1249002-43-4 [sigmaaldrich.com]
- 2. 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene | Benchchem [benchchem.com]
- 3. Buy 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene [smolecule.com]
- 4. (2-bromo-1-ethoxyethyl)benzene | CAS#:6589-30-6 | Chemsrc [chemsrc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 - PubChem [pubchem.ncbi.nlm.nih.gov]
